Enhanced Lipophilicity as a Driver of Membrane Permeability and Target Engagement
The target compound exhibits a calculated octanol-water partition coefficient (XLogP3) of 2.8 [1], representing a 6.5-fold increase in lipophilicity compared to the unsubstituted nicotinamide core (XLogP3 = -0.4) [2] and a 28-fold increase compared to 6-methylnicotinamide (XLogP3 = 0.1) [3]. This significant shift towards higher logP is driven by the 3-bromo-4-chloro substitution pattern, which reduces aqueous solubility but markedly enhances passive membrane permeability—a critical determinant of intracellular target engagement and blood-brain barrier penetration potential.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 (calculated) |
| Comparator Or Baseline | Nicotinamide: -0.4; 6-Methylnicotinamide: 0.1; N-(3-Bromo-4-chlorophenyl)nicotinamide: 3.2 |
| Quantified Difference | ΔlogP of +2.7 to +3.2 relative to unsubstituted cores; -0.4 relative to des-methyl analog |
| Conditions | In silico prediction using XLogP3 algorithm on PubChem |
Why This Matters
Higher logP values correlate with improved passive membrane permeability and potential for crossing biological barriers, which is essential for intracellular target modulation or CNS penetration in early-stage drug discovery.
- [1] PubChem. N-(3-Bromo-4-chlorophenyl)-6-methylnicotinamide. Computed Properties. XLogP3. CID 45588132. View Source
- [2] PubChem. Nicotinamide. Computed Properties. XLogP3-AA. CID 936. View Source
- [3] PubChem. 6-Methylnicotinamide. Computed Properties. XLogP3-AA. CID 96351. View Source
